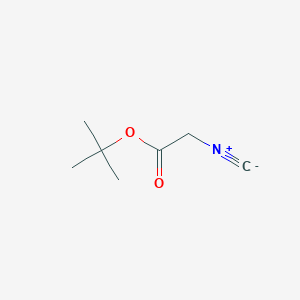

tert-Butyl isocyanoacetate

CAS No.: 2769-72-4

Cat. No.: VC1992812

Molecular Formula: C7H11NO2

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2769-72-4 |

|---|---|

| Molecular Formula | C7H11NO2 |

| Molecular Weight | 141.17 g/mol |

| IUPAC Name | tert-butyl 2-isocyanoacetate |

| Standard InChI | InChI=1S/C7H11NO2/c1-7(2,3)10-6(9)5-8-4/h5H2,1-3H3 |

| Standard InChI Key | IQSYKHVFMYGJER-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C[N+]#[C-] |

| Canonical SMILES | CC(C)(C)OC(=O)C[N+]#[C-] |

Introduction

Basic Identification and Chemical Structure

tert-Butyl isocyanoacetate (CAS Registry Number: 2769-72-4) is characterized by the molecular formula C₇H₁₁NO₂ and a molecular weight of 141.168 g/mol . The compound features a tert-butyl ester group connected to an isocyanoacetate moiety, with the functional isocyano (-NC) group being a defining characteristic of this molecule. The structural representation highlights the carbon-nitrogen triple bond that distinguishes isocyanides from other nitrogen-containing functional groups.

Nomenclature and Synonyms

The compound is known by several names in chemical literature and commercial catalogs:

| Systematic Name | Common Names and Synonyms |

|---|---|

| tert-Butyl 2-isocyanoacetate | T-butyl isocyanoacetate |

| tert-Butylisocyanoacetate | |

| 2-Isocyano Acetic Acid Tert-Butyl Ester | |

| Acetic acid, 2-isocyano-, 1,1-dimethylethyl ester | |

| CNCH₂COOt-Bu |

Table 1: Nomenclature variations for tert-Butyl isocyanoacetate

Physical and Chemical Properties

tert-Butyl isocyanoacetate exists as a colorless liquid under standard conditions with distinctive physical properties that influence its handling, storage, and application in chemical synthesis.

Key Physical Properties

| Property | Value | Reference |

|---|---|---|

| Physical State | Colorless liquid | |

| Density | 0.97 g/mL at 20°C | |

| Boiling Point | 50°C at 0.1 mm Hg | |

| Flash Point | 82°C | |

| Refractive Index | n20/D 1.422 | |

| Recommended Storage Temperature | -20°C |

Table 2: Physical properties of tert-Butyl isocyanoacetate

Chemical Reactivity

The reactivity of tert-Butyl isocyanoacetate is primarily dictated by the isocyano functional group (-NC) and the tert-butyl ester moiety. The isocyano group contains a divalent carbon with a lone pair of electrons, making it:

-

Nucleophilic at the carbon atom

-

Capable of coordination with transition metals

-

Susceptible to addition reactions across the C≡N bond

-

Reactive in multicomponent coupling reactions

The tert-butyl ester group provides:

-

Steric hindrance that can influence reaction pathways

-

Protection for the carboxylic acid functionality

-

Susceptibility to acid-catalyzed cleavage for protecting group removal

Synthesis Methods

While the search results don't provide specific synthesis methods for tert-Butyl isocyanoacetate, we can outline potential synthetic routes based on general isocyanide chemistry:

Applications in Organic Synthesis

tert-Butyl isocyanoacetate serves as a versatile building block in organic synthesis, participating in numerous transformation pathways:

Multicomponent Reactions

The isocyano group makes tert-Butyl isocyanoacetate particularly valuable in multicomponent reactions, including:

-

Passerini reactions for the synthesis of α-acyloxy carboxamides

-

Ugi reactions leading to α-acylamino amides

-

Preparation of heterocyclic compounds through cyclization reactions

Pharmaceutical Applications

The compound functions as a precursor in the synthesis of various bioactive molecules:

-

Peptide mimetics containing non-natural amino acid derivatives

-

Heterocyclic scaffolds found in pharmaceutical compounds

-

Building blocks for peptidomimetic drug development

| Hazard Type | Classification | Symbol |

|---|---|---|

| Acute Toxicity | Harmful if swallowed (H302) | GHS07 |

| Harmful if inhaled (H332) | ||

| Signal Word | Warning |

Table 3: Hazard classification of tert-Butyl isocyanoacetate

Analytical Characterization

Spectroscopic Properties

The structural confirmation and purity assessment of tert-Butyl isocyanoacetate typically employ several spectroscopic methods:

-

Infrared Spectroscopy (IR):

-

Characteristic C≡N stretching absorption around 2150-2250 cm⁻¹

-

Ester C=O stretching around 1730-1750 cm⁻¹

-

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR shows characteristic signals for:

-

tert-Butyl group (singlet around δ 1.45-1.50 ppm)

-

Methylene protons adjacent to the isocyano group (singlet around δ 4.0-4.2 ppm)

-

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at m/z 141

-

Fragmentation pattern showing loss of the tert-butyl group (m/z 85)

-

Comparative Analysis with Related Compounds

Although tert-Butyl isocyanoacetate has its unique properties and applications, understanding its relationship to similar compounds provides valuable context:

Comparison with Other Isocyanoacetates

| Compound | Molecular Weight | Key Differences | Applications |

|---|---|---|---|

| Methyl isocyanoacetate | 99.08 g/mol | Lower steric hindrance; more reactive | General isocyanide chemistry; more susceptible to hydrolysis |

| Ethyl isocyanoacetate | 113.11 g/mol | Intermediate steric properties | Widely used in multicomponent reactions |

| tert-Butyl isocyanoacetate | 141.17 g/mol | Highest steric hindrance; selective reactivity | Selective transformations; acid-labile protecting group |

Table 4: Comparative analysis of different isocyanoacetate esters

Current Research Trends and Future Directions

The continued exploration of tert-Butyl isocyanoacetate in chemical research focuses on several promising areas:

-

Development of novel multicomponent reactions for complex molecule synthesis

-

Application in flow chemistry for continuous processing of pharmaceuticals

-

Investigation of catalytic transformations for stereoselective reactions

-

Exploration of new protecting group strategies in peptide synthesis

-

Design of functionalized materials through isocyanide chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume